

# An In-depth Technical Guide to the 1H NMR Spectrum of Methional

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methional. It includes a detailed breakdown of the spectral data, a standard experimental protocol for acquiring such a spectrum, and visual diagrams to aid in the understanding of the molecular structure and experimental workflow.

### **Introduction to Methional**

Methional (3-(methylthio)propanal) is an organic compound with the chemical formula CH<sub>3</sub>SCH<sub>2</sub>CH<sub>2</sub>CHO. It is a colorless liquid known for its characteristic odor, often described as boiled potatoes. This sulfur-containing aldehyde is a key flavor component in many foods and beverages and is also of interest in various fields of chemical research.

## 1H NMR Spectral Data of Methional

The 1H NMR spectrum of methional provides valuable information about its molecular structure. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
-CHO	9.78	Triplet (t)	1H	1.1
-SCH <sub>2</sub> -	2.80	Triplet (t)	2H	7.2
-CH₂CHO	2.77	Triplet (t)	2H	7.2
-SCH₃	2.13	Singlet (s)	3H	-

Data sourced from a 400 MHz 1H NMR spectrum in CDCl<sub>3</sub>[1]

## Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of methional displays four distinct signals, corresponding to the four unique proton environments in the molecule.

- Aldehydic Proton (-CHO): The most downfield signal at 9.78 ppm corresponds to the aldehydic proton. Its triplet multiplicity is due to coupling with the adjacent two protons of the ethyl group (-CH<sub>2</sub>CHO).
- Methylene Protons adjacent to Sulfur (-SCH<sub>2</sub>-): The triplet at 2.80 ppm is assigned to the methylene protons adjacent to the sulfur atom. These protons are coupled to the two neighboring protons of the other methylene group.
- Methylene Protons adjacent to the Carbonyl Group (-CH<sub>2</sub>CHO): The signal at 2.77 ppm, also a triplet, is attributed to the methylene protons adjacent to the carbonyl group. They are coupled to the two protons of the methylene group next to the sulfur atom.
- Methyl Protons (-SCH<sub>3</sub>): The sharp singlet at 2.13 ppm represents the three protons of the methyl group attached to the sulfur atom. As there are no adjacent protons, this signal appears as a singlet.

## Experimental Protocol for 1H NMR Spectroscopy of Methional



The following is a standard protocol for acquiring the 1H NMR spectrum of methional.

#### 4.1. Sample Preparation

- Dissolution: Approximately 5-10 mg of methional is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). CDCl<sub>3</sub> is a common solvent for NMR spectroscopy as it is chemically inert and its deuterium signal does not interfere with the proton spectrum.
- Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Transfer: The resulting solution is transferred to a clean, dry 5 mm NMR tube.
- Capping: The NMR tube is securely capped to prevent solvent evaporation.

#### 4.2. Instrument Setup and Data Acquisition

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer is used for data acquisition.
- Tuning and Shimming: The probe is tuned to the proton frequency, and the magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.
- Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment is typically used.
  - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
  - Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans to allow for full relaxation of the protons.
  - Acquisition Time: An acquisition time of 2-4 seconds is used to ensure good digital resolution.
- Data Processing



- Fourier Transform: The acquired free induction decay (FID) is converted into a frequencydomain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.
- Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
- Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
- Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

## **Visualizations**

5.1. Signaling Pathways in Methional for 1H NMR

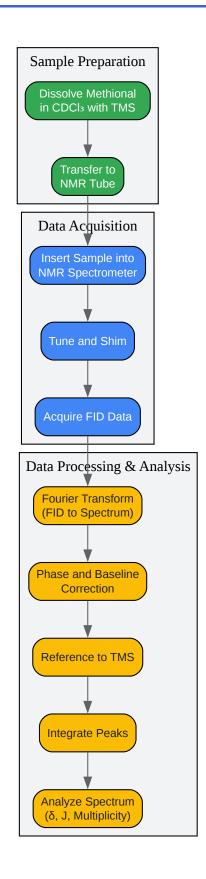
The following diagram illustrates the structure of methional and the coupling interactions between adjacent protons that give rise to the observed splitting patterns in the 1H NMR spectrum.

Caption: Methional structure with J-coupling pathways.

5.2. Experimental Workflow for 1H NMR Spectroscopy

This diagram outlines the general workflow for conducting a 1H NMR experiment, from sample preparation to data analysis.





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Caption: General workflow for an NMR experiment.



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#### References

- 1. Methional | C4H8OS | CID 18635 PubChem [pubchem.ncbi.nlm.nih.gov]
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